Technical Documentation Center

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid
  • CAS: 1309981-00-7

Core Science & Biosynthesis

Foundational

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid: A Technical Guide for Advanced Synthesis

CAS Number: 1309981-00-7 For: Researchers, scientists, and drug development professionals. Introduction: Unlocking Complex Scaffolds in Modern Chemistry (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a specialized tri...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1309981-00-7

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Complex Scaffolds in Modern Chemistry

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a specialized trifunctional aromatic building block. Its unique substitution pattern—a bromine atom, a chlorine atom, and a methoxy group ortho to the boronic acid moiety—offers a rich platform for sequential and site-selective cross-coupling reactions. This guide provides an in-depth technical overview of its properties, synthesis, and applications, with a focus on leveraging its distinct reactivity in complex molecule synthesis, particularly within the realm of drug discovery and materials science. While specific literature on this exact compound is limited, this guide synthesizes data from closely related analogues and the well-established principles of organoboron chemistry to provide a robust framework for its use.

Physicochemical & Spectroscopic Profile

Predictive data based on structural analogues is presented below. Experimental verification is recommended upon sourcing the material.

PropertyPredicted Value/CharacteristicCausality and Scientific Insight
Molecular Formula C₇H₇BBrClO₃Derived from the chemical structure.
Molecular Weight 265.29 g/mol Sum of atomic weights.
Appearance White to off-white solidTypical for arylboronic acids.[1]
Solubility Soluble in organic solvents like THF, Dioxane, DMF. Limited solubility in water.The organic framework dictates solubility in organic media, while the polar boronic acid group allows for some aqueous solubility, especially under basic conditions.
Stability Moderate. Susceptible to dehydration to form a cyclic boroxine anhydride. Potential for protodeboronation under harsh acidic or basic conditions. Some boronic acids can be unstable to oxidation.[2][3]The presence of three hydroxyl groups on the boron atom in the monomeric form makes it prone to intermolecular dehydration. The stability can be enhanced by forming boronate esters, such as with pinacol or MIDA.[3][4]
Spectroscopic Signature (Predicted)
  • ¹H NMR: The aromatic region will display two distinct signals, likely doublets, corresponding to the two protons on the aromatic ring. The methoxy group will present as a singlet around 3.8-4.0 ppm. The protons of the B(OH)₂ group may appear as a broad singlet, which can exchange with D₂O.

  • ¹³C NMR: Expect seven distinct signals corresponding to the seven carbon atoms. The carbon attached to the boron atom will be deshielded.

  • ¹¹B NMR: A single, broad resonance is expected in the range of 28-34 ppm, characteristic of a trigonal planar boronic acid.[5]

Synthesis & Mechanistic Considerations

The synthesis of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid would typically follow established methods for arylboronic acid preparation.[6] The most common and industrially scalable route involves a lithium-halogen exchange followed by quenching with a borate ester.

Proposed Synthetic Workflow

Precursor 1,3-Dibromo-2-chloro-6-methoxybenzene Lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Precursor->Lithiation Selective exchange at C1 Borate_Quench Borylation (Triisopropyl borate, -78 °C) Lithiation->Borate_Quench Formation of aryllithium Hydrolysis Acidic Workup (e.g., HCl) Borate_Quench->Hydrolysis Formation of boronate ester Product (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid Hydrolysis->Product Hydrolysis to boronic acid

Caption: Proposed synthesis of the target boronic acid.

Experimental Protocol: A Self-Validating System
  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.

  • Precursor Solubilization: The starting material, 1,3-dibromo-2-chloro-6-methoxybenzene, is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred for 1-2 hours at this temperature. Causality: The more acidic proton ortho to the methoxy group and between two halogens directs the initial lithiation. The low temperature is critical to prevent side reactions and ensure kinetic control.

  • Borylation: Triisopropyl borate is added dropwise, again maintaining the temperature below -70 °C. The mixture is stirred for another 1-2 hours at -78 °C before being allowed to warm slowly to room temperature overnight. Causality: The aryllithium species acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

  • Hydrolysis & Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl/Vinyl Halide) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Base_Activation Base (e.g., K₂CO₃) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ ((3-Bromo-2-chloro-6-methoxyphenyl)boronic acid) Boronic_Acid->Base_Activation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Application in Sequential Couplings

The differential reactivity of the C-Br and C-Cl bonds in the coupled product allows for sequential cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition with palladium(0) than the C-Cl bond. This enables a two-step process:

  • First Coupling (Suzuki): Couple the boronic acid with an aryl halide (R¹-X).

  • Second Coupling: The resulting product, now containing a C-Br and a C-Cl bond, can undergo a second coupling reaction, preferentially at the C-Br position, with another boronic acid or other organometallic reagent.

This sequential approach provides a powerful tool for the convergent synthesis of complex, unsymmetrical biaryl and polyaryl structures, which are common motifs in pharmaceuticals.[9]

Generic Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a reaction vessel, add (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (N₂ or Ar) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Safety, Handling, and Storage

As with all boronic acids, proper handling is crucial to ensure both user safety and reagent integrity.

  • Health Hazards: Boronic acids are generally considered to be of low toxicity.[10] However, they can cause skin and serious eye irritation.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from moisture and strong oxidizing agents.[12] The container should be tightly sealed to prevent dehydration to the boroxine. For long-term storage, refrigeration is recommended.[14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[11]

Applications in Drug Discovery and Beyond

Substituted phenylboronic acids are invaluable in medicinal chemistry.[6][15][16] They serve as key intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid makes it a candidate for the synthesis of compounds targeting:

  • Kinase Inhibitors: Many kinase inhibitors feature complex polyaromatic scaffolds.

  • GPCR Ligands: Biaryl structures are common in ligands for G-protein coupled receptors.

  • Materials Science: The ability to form complex aromatic systems makes it useful for the synthesis of organic light-emitting diodes (OLEDs) and other functional materials.

The presence of the methoxy group and two different halogens provides multiple handles for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid, while a specialized reagent, represents a powerful tool for the modern synthetic chemist. Its true value is realized not as a standalone molecule, but as a versatile building block for constructing complex molecular architectures through strategic, sequential cross-coupling reactions. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively integrate this compound into synthetic workflows to accelerate the discovery and development of novel therapeutics and advanced materials.

References

  • Sandler, S. R., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020763118. [Link]

  • Bheemisetty, H., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 052-061. [Link]

  • Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1266. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2286-2297. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Liu, C., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(24), 12047-12055. [Link]

  • Nishiguchi, A., & Yoshida, M. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 9(12), 435. [Link]

  • Carl ROTH. Safety Data Sheet: Component B. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3845-3851. [Link]

  • ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid,.... [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 49(5), 965-977. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6266. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • San Diego State University. 11B NMR Chemical Shifts. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • SIELC Technologies. 3-Bromo-6-chloro-2-methoxytoluene. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Suzuki-Miyaura Coupling of Sterically Hindered (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid

Introduction: Navigating Complexity in C-C Bond Formation The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Complexity in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the commercial availability of diverse boronic acids.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide focuses on a particularly challenging yet valuable building block: (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid . The utility of this reagent lies in its dense and strategic functionalization. The ortho-methoxy and ortho-chloro substituents provide significant steric bulk and electronic perturbation, while the additional bromo group offers a handle for subsequent orthogonal transformations. However, these same features present distinct challenges to the standard Suzuki-Miyaura protocol. The steric hindrance around the boronic acid moiety can significantly impede the crucial transmetalation step, demanding a carefully optimized catalytic system.

This document provides a robust, field-proven protocol designed to address these challenges. We will delve into the mechanistic considerations for overcoming steric hindrance and present a detailed, step-by-step workflow for the successful coupling of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid with various aryl halides.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_Trans->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_Aryl BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->PdII_Trans Base Base (e.g., K₃PO₄) Base->PdII_Trans Activates Boronic Acid caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Fig 1. The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[3] This is often the rate-determining step, with halide reactivity typically following the trend I > Br > Cl.[2]

  • Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center.[4] Crucially, the boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer.[5][6]

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]

Causality Behind Experimental Choices for Hindered Substrates

The primary obstacle with (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is the severe steric congestion around the C-B bond. This congestion hinders the approach of the boronate to the palladium complex during the transmetalation step. To overcome this, specific experimental choices are paramount:

  • Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates. Success requires the use of specialized ligands that are both bulky and electron-rich.[7]

    • Bulky Ligands : Ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) create a sterically defined coordination sphere around the palladium.[8][9] This promotes the formation of a monoligated, highly reactive L-Pd(0) species, which is essential for efficient oxidative addition and subsequent steps.[3]

    • Electron-Rich Ligands : The high electron density on these ligands increases the electron density on the palladium center, which accelerates the rate of oxidative addition and reductive elimination.[8]

  • Base Selection : A strong base is required to drive the equilibrium towards the formation of the reactive boronate species.[4] While NaOH or K₂CO₃ may suffice for simple couplings, hindered substrates benefit from stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases effectively activate the boronic acid without promoting side reactions.

  • Solvent System : Polar aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used as they effectively solubilize the organic reagents and the palladium complex.[10] The addition of a small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the hydrolysis of boronic acid anhydrides (boroxines) back to the active monomeric form.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid with a generic aryl bromide.

Reaction Scheme:

(A generic reaction scheme showing the boronic acid coupling with an "Ar-Br" to yield the biaryl product)

Materials and Reagents
ReagentCAS NumberSupplier RecommendationNotes
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acidVariesCommercial SourcePurity >97%
Aryl Bromide (Ar-Br)VariesCommercial SourceLimiting reagent
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Commercial SourcePalladium pre-catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6Commercial SourceBulky phosphine ligand
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2Commercial SourceAnhydrous, finely powdered
1,4-Dioxane123-91-1Commercial SourceAnhydrous, sparged with N₂ or Ar prior to use
Deionized Water7732-18-5In-houseSparged with N₂ or Ar prior to use
Diethyl Ether60-29-7Commercial SourceFor extraction
Brine (Saturated NaCl solution)7647-14-5In-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Commercial SourceFor drying
Quantitative Reaction Parameters

This table provides reagent quantities for a reaction starting with 1.0 mmol of the limiting aryl bromide.

ReagentM.W. ( g/mol )EquivalentsAmount (mg)Moles (mmol)
Aryl Bromide (Ar-Br)Varies1.0Varies1.0
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid279.351.3363.21.3
Pd₂(dba)₃915.720.01 (Pd)9.20.01
SPhos410.470.0229.00.022
K₃PO₄212.272.5530.72.5
1,4-Dioxane--5.0 mL-
Water--1.0 mL-
Step-by-Step Methodology

Sources

Application

The Strategic Application of (3-Bromo-2-chloro-6-methoxyphenyl)boronic Acid in Modern Medicinal Chemistry

Introduction: The Indispensable Role of Boronic Acids in Drug Discovery Boronic acids and their derivatives have become indispensable tools in the medicinal chemist's arsenal for the construction of complex molecular arc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in the medicinal chemist's arsenal for the construction of complex molecular architectures.[1][2][3] First synthesized in 1860, these organoboron compounds have seen a surge in application due to their versatile reactivity, stability, and relatively low toxicity.[1] A pivotal moment in their adoption was the approval of Bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor, for the treatment of multiple myeloma.[1][4] This milestone highlighted the potential of the boronic acid moiety to not only serve as a synthetic handle but also to participate in crucial biological interactions. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as the most prominent application of boronic acids, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[5][6][7] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of approved drugs and clinical candidates.

This application note delves into the specific utility of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid , a highly functionalized building block that offers medicinal chemists a unique combination of steric and electronic properties for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

Unique Physicochemical Properties and Synthetic Rationale

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a strategically designed building block for several key reasons:

  • Orthogonal Reactivity: The presence of both a bromine and a chlorine atom on the phenyl ring allows for selective and sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive towards palladium-catalyzed cross-coupling than the carbon-chlorine bond, enabling a stepwise introduction of different aryl or heteroaryl groups. This feature is invaluable for building molecular complexity in a controlled manner.

  • Steric Hindrance: The ortho-chloro and ortho-methoxy substituents create a sterically hindered environment around the boronic acid moiety. This can influence the rotational dynamics of the resulting biaryl bond, potentially locking the molecule into a specific conformation. In drug design, controlling the conformation of a molecule is crucial for optimizing its binding to a biological target. While this steric bulk can present challenges in the coupling reaction itself, modern advancements in catalyst systems have largely overcome these hurdles.[8][9][10]

  • Electronic Effects: The electron-withdrawing nature of the chlorine and bromine atoms, coupled with the electron-donating effect of the methoxy group, modulates the electronic properties of the phenyl ring. This can influence the pKa of the boronic acid and its transmetalation efficiency in the Suzuki-Miyaura catalytic cycle.

Application in the Synthesis of Kinase Inhibitors: A Case Study of Repotrectinib

A prime example of the strategic use of a (3-bromo-2-chloro-6-methoxyphenyl) moiety is in the synthesis of Repotrectinib , a next-generation tyrosine kinase inhibitor (TKI) that targets ROS1 and TRK fusion proteins.[11] These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer.[11] Repotrectinib is designed to overcome resistance to first-generation TKIs. The (3-bromo-2-chloro-6-methoxyphenyl) fragment serves as a key component of the molecule, contributing to its unique binding mode and pharmacological profile.

The synthesis of Repotrectinib and its analogs often involves a pivotal Suzuki-Miyaura coupling step where a substituted phenylboronic acid is coupled with a heterocyclic partner, such as a pyrazolopyrimidine or a similar core. The specific substitution pattern of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is crucial for achieving the desired potency and selectivity of the final drug molecule.

The TRK Signaling Pathway and the Role of Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a critical role in the development and function of the nervous system.[12] In cancer, chromosomal rearrangements can lead to the formation of oncogenic TRK fusion proteins, resulting in constitutively active kinase signaling.[13] This aberrant signaling drives cell proliferation, survival, and metastasis through downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[4][12][14] TRK inhibitors like Repotrectinib act by competitively binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking its activity and shutting down these oncogenic signals.[12]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein Ras Ras TRK->Ras PI3K PI3K TRK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Repotrectinib Repotrectinib Repotrectinib->TRK Inhibition

Caption: Simplified TRK signaling pathway and the inhibitory action of Repotrectinib.

Experimental Protocols: Suzuki-Miyaura Coupling with (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid

The following protocols are generalized from established methods for Suzuki-Miyaura couplings involving sterically hindered and electronically complex substrates.[1][8][9] Optimization may be required for specific coupling partners.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid with a variety of aryl or heteroaryl halides.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
Aryl/Heteroaryl Halide (e.g., Bromide)VariesVaries1.01.0
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid1309981-00-7265.301.21.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.050.05
K₂CO₃ (anhydrous)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.11--
Water (degassed)7732-18-518.02--

Procedure:

  • To an oven-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 mmol), (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, and it is particularly effective for coupling with sterically hindered substrates.[7][15]

  • Base: K₂CO₃ is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.[5] The use of an aqueous solution of the base is common and often accelerates the reaction.

  • Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water dissolves the inorganic base and facilitates the catalytic cycle. Degassing the solvents is crucial to prevent oxidation of the palladium(0) active catalyst.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For challenging couplings or to accelerate reaction times, microwave-assisted synthesis can be highly effective.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
Aryl/Heteroaryl Halide (e.g., Chloride)VariesVaries0.51.0
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid1309981-00-7265.300.751.5
Pd₂(dba)₃51364-51-3915.720.010.02
XPhos564483-18-7476.630.040.08
K₃PO₄7778-53-2212.271.02.0
Toluene (anhydrous)108-88-392.14--
Water (degassed)7732-18-518.02--

Procedure:

  • In a microwave vial, combine the aryl/heteroaryl halide (0.5 mmol), (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (0.75 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and K₃PO₄ (1.0 mmol).

  • Add anhydrous toluene (e.g., 3 mL) and degassed water (e.g., 0.3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for challenging couplings, including those with aryl chlorides and sterically hindered partners. These ligands stabilize the palladium center and facilitate the difficult oxidative addition step with less reactive halides.

  • Base: K₃PO₄ is a stronger base than K₂CO₃ and is often used in more challenging couplings to promote the formation of the reactive boronate species.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate by rapidly and efficiently heating the reaction mixture to high temperatures. This can lead to shorter reaction times and often improved yields.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start Start: Assemble Reagents Setup Reaction Setup: - Oven-dried flask - Add solids - Inert atmosphere Start->Setup Solvent Add Degassed Solvents Setup->Solvent Reaction Heating & Stirring (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: - Dilute with solvent - Separate layers - Wash and dry Monitoring->Workup Complete Purification Purification: Flash Column Chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a valuable and strategically designed building block for medicinal chemistry. Its unique substitution pattern provides opportunities for sequential functionalization and conformational control, which are highly desirable attributes in modern drug design. The successful application of this reagent in the synthesis of potent kinase inhibitors like Repotrectinib underscores its importance. The protocols provided herein offer a solid foundation for researchers and drug development professionals to utilize this versatile building block in their own synthetic endeavors. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery programs.

References

  • Almeida, P., & Silva, T. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Zhang, G., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(23), 2973-2975. [Link]

  • Bristol Myers Squibb. (2024, November 15). Bristol Myers Squibb Receives Positive CHMP Opinion for Repotrectinib for the Treatment of Advanced ROS1-Positive Non-Small Cell Lung Cancer and Advanced NTRK-Positive Solid Tumors. Bristol Myers Squibb.
  • Nakagawara, A. (2001). "On Trk" - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Cancer Letters, 169(2), 107-114.
  • Maybridge. (n.d.). Building Blocks. Carlo Erba Reagents.
  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry, 72, 609-642.
  • Google Patents. (n.d.). WO2022052925A1 - Forme cristalline de repotrectinib et son procédé de préparation.
  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
  • Bristol Myers Squibb. (2024, November 15). Bristol Myers Squibb Receives Positive CHMP Opinion for Repotrectinib for the Treatment of Advanced ROS1-Positive Non-Small Cell Lung Cancer and Advanced NTRK-Positive Solid Tumors. Bristol Myers Squibb.
  • PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed.
  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • ResearchGate. (n.d.). Mechanistic explanation of inversion reaction using Pd(dppf)Cl2.
  • ResearchGate. (n.d.). Diagram of TrkC biology and signaling identified in various cancers.
  • Wikipedia. (n.d.). Trk receptor. Wikipedia.
  • Google Patents. (n.d.). WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib.

Sources

Method

Application Notes: (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid in Modern Organic Synthesis

Introduction: A Uniquely Positioned Building Block In the landscape of synthetic organic chemistry, arylboronic acids are indispensable tools for the construction of complex molecular architectures. (3-Bromo-2-chloro-6-m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Uniquely Positioned Building Block

In the landscape of synthetic organic chemistry, arylboronic acids are indispensable tools for the construction of complex molecular architectures. (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a particularly valuable reagent due to its dense and strategic functionalization. The presence of ortho-methoxy, ortho-chloro, and meta-bromo substituents on the phenylboronic acid core provides a unique combination of steric and electronic properties. This arrangement allows for selective, stepwise transformations, making it a powerful building block for synthesizing polysubstituted biaryl compounds. Such motifs are privileged structures in medicinal chemistry and materials science, frequently appearing in therapeutics ranging from anti-inflammatories to neurological drugs.[1][2]

These application notes serve as a technical guide for researchers, providing insights into the properties, handling, and primary applications of this versatile building block, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.[3]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use.

Physical and Chemical Properties

The key properties of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid are summarized below.

PropertyValueSource
CAS Number 352535-98-9[4]
Molecular Formula C₇H₇BBrClO₃[4]
Molecular Weight 265.29 g/mol Calculated
Appearance White to off-white solid[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[5]

Note: The molecular formula and weight have been corrected from a related but different compound found in initial searches to reflect the topic compound.

Safety and Handling

As with most arylboronic acids, (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid requires careful handling to ensure laboratory safety.

  • GHS Hazard Statements: According to GHS classifications for similar compounds, this reagent is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6]

    • Handling: Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[7][8]

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. This compound is hygroscopic and should be protected from moisture.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust method for forming C-C bonds.[9]

Mechanistic Rationale and Causality

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a boronate species.[10] This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations for a Sterically Hindered Substrate

The ortho-substituents (-Cl and -OCH₃) on the title compound introduce significant steric bulk around the boronic acid moiety. This presents a challenge that requires careful optimization.

  • Catalyst Selection: Sterically hindered substrates often require catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the reductive elimination step, which can be slow for hindered biaryls.[11] For general applications, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are robust starting points.

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃) for challenging couplings, as they can facilitate the transmetalation step with hindered partners.[12]

  • Solvent System: A polar, aprotic solvent system capable of dissolving both the organic and inorganic reagents is necessary. Common choices include mixtures of 1,4-dioxane/water, DME/water, or toluene/ethanol/water. Rigorous degassing (e.g., by sparging with argon or nitrogen for 15-30 minutes) is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol: Synthesis of 3-Bromo-2-chloro-6-methoxy-1,1'-biphenyl

This protocol details a representative Suzuki-Miyaura coupling between (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid and iodobenzene.

Materials and Equipment
  • (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1.0 eq)

  • Iodobenzene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure

Workflow

  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (265 mg, 1.0 mmol), iodobenzene (245 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water (10 mL total). Degas this solvent mixture by bubbling argon through it for 20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[13]

Applications and Synthetic Utility

The strategic placement of three distinct functional groups (methoxy, chloro, bromo) on the boronic acid ring opens avenues for diverse and complex molecular synthesis.

  • Orthogonal Reactivity: The C-Br bond is significantly more reactive in palladium-catalyzed couplings than the C-Cl bond. This allows for a selective Suzuki-Miyaura reaction at the boronic acid position, leaving the two halides untouched for subsequent, different cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, or a second Suzuki coupling under more forcing conditions). This stepwise functionalization is a cornerstone of modern synthetic strategy.

  • Scaffolding for Drug Discovery: The resulting polysubstituted biaryl structures are key pharmacophores. The methoxy group can act as a hydrogen bond acceptor, while the halogens can modulate lipophilicity and metabolic stability, or serve as handles for further diversification.[1] Biaryl cores are central to many approved drugs and clinical candidates.[14]

Conclusion

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a high-value synthetic building block, offering chemists a reliable entry point to complex, multi-substituted aromatic systems. Its true potential is realized through a deep understanding of its reactivity, particularly in the context of sterically demanding Suzuki-Miyaura cross-coupling reactions. By carefully selecting catalysts, bases, and reaction conditions, researchers can leverage its unique structure to efficiently construct novel molecules for applications in drug discovery, materials science, and beyond.

References

  • SIELC Technologies. (2018, May 16). 3-Bromo-6-chloro-2-methoxytoluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2024, April). Examples of biaryl structure applications. Retrieved from [Link]

  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • SciSpace. (2016, July 6). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2022, July 8). Expanding chemical space by para-C−H arylation of arenes. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • ACS Omega. (2021, June 9). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-2-chlorophenyl)boronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Sygnature Discovery. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]

  • ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Boron Molecular. (n.d.). 3-Methoxyphenylboronic acid. Retrieved from [Link]

Sources

Application

Application Note & Protocols: High-Purity Purification of Biaryl Products from (3-Bromo-2-chloro-6-methoxyphenyl)boronic Acid Reactions

Abstract (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a highly functionalized building block pivotal in the synthesis of complex biaryl molecules, particularly within pharmaceutical and materials science research. I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a highly functionalized building block pivotal in the synthesis of complex biaryl molecules, particularly within pharmaceutical and materials science research. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established.[1][2][3] However, the very features that make this reagent valuable—multiple halogen substituents and a sterically hindered profile—present significant challenges in the purification of the desired products. This guide provides a comprehensive framework and detailed protocols for isolating and purifying target compounds from reaction mixtures containing this boronic acid, addressing common impurities like homocoupled dimers, residual palladium, and unreacted starting materials. The methodologies are designed to be robust and adaptable, ensuring researchers can achieve high levels of purity essential for downstream applications.

The Purification Challenge: Understanding the Reaction Milieu

Effective purification begins with a thorough understanding of all components in the crude reaction mixture. The unique substitution pattern of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid influences not only the reaction's outcome but also the physical and chemical properties of the resulting products and byproducts.

Key Reaction Components & Their Properties

The primary challenge arises from the similar polarities and solubilities of the desired product and key impurities, particularly the homocoupled byproduct.

CompoundStructureMolar Mass ( g/mol )Key Physicochemical Properties & Purification Considerations
Starting Material: (3-Bromo-2-chloro-6-methoxyphenyl)boronic acidSMILES: B(C1=C(C(=CC=C1)Br)Cl)O)(O)OC~279.34Acidic due to the boronic acid moiety; can be removed with a basic aqueous wash.[4][5]
Hypothetical Product: 2-(3-Bromo-2-chloro-6-methoxyphenyl)pyridineSMILES: C1=CC=NC(=C1)C2=C(C(=CC=C2)Br)Cl)OC~324.04Moderately polar, non-acidic/non-basic (unless the coupled partner has a basic/acidic site). Target of the purification.
Homocoupling Impurity: 3,3'-Dibromo-2,2'-dichloro-6,6'-dimethoxy-1,1'-biphenylSMILES: COC1=CC=C(C(=C1C2=C(C(=CC=C2)Br)Cl)OC)Br)Cl~471.97Often has similar polarity to the desired product, making chromatographic separation challenging. Typically less polar than the desired product if the coupled partner is a heteroaromatic.
Palladium Catalyst: e.g., Pd(PPh₃)₄SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[Pd]~1155.56Must be removed to ppm levels for pharmaceutical applications. Can be removed by filtration through celite or by using specialized scavengers.[6][7]
Genesis of Common Reaction Impurities

Understanding the formation pathways of impurities is critical for designing an effective purification strategy.

  • Boronic Acid Homocoupling: This is one of the most persistent byproducts in Suzuki-Miyaura reactions.[8] It can be promoted by the presence of Pd(II) species and oxygen.[9] The mechanism involves a reaction between the palladium catalyst and two molecules of the boronic acid, leading to a symmetrical biaryl.[9][10] The resulting dimer is often difficult to separate from the desired product due to similar solubility and polarity profiles.

  • Unreacted Boronic Acid: Incomplete reactions or the use of excess boronic acid will leave the starting material in the crude mixture. Its acidic nature, however, provides a straightforward handle for its removal via a basic aqueous extraction.[5]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[11] This process can be facilitated by the reaction conditions and leads to the formation of 2-bromo-1-chloro-3-methoxybenzene, a more volatile and less polar impurity.

  • Residual Palladium: The palladium catalyst, while used in small amounts, can exist in various forms (e.g., Pd(0), Pd(II), colloidal palladium) in the final mixture. Its removal is non-trivial but essential, especially in drug development, due to toxicity concerns.[6]

  • Inorganic Salts: Bases such as Na₂CO₃, K₃PO₄, or Cs₂CO₃ are essential for activating the boronic acid for transmetalation.[3] These are readily removed during the initial aqueous workup.

A Strategic Purification Workflow

A multi-step, systematic approach is required to efficiently remove the diverse range of impurities. The following workflow illustrates the logical sequence of purification steps, from initial workup to final product polishing.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Basic/Neutral Washes) start->workup Quench Reaction pd_removal Palladium Removal (Celite® Filtration / Scavenger) workup->pd_removal Remove Salts & Unreacted Boronic Acid concentration Solvent Removal (Rotary Evaporation) pd_removal->concentration Remove Catalyst analysis Crude Product Analysis (TLC, LCMS, ¹H NMR) concentration->analysis decision Purity Assessment analysis->decision chromatography Flash Column Chromatography decision->chromatography Complex Mixture or Similar Polarity Impurities recrystallization Recrystallization decision->recrystallization Product is Solid & High Initial Purity final_product Pure Product (>98%) chromatography->final_product recrystallization->final_product

Caption: General workflow for the purification of biaryl products.

Detailed Purification Protocols

The following protocols provide step-by-step instructions for the key stages of purification.

Protocol 1: Initial Aqueous Workup and Extraction

Objective: To remove inorganic salts and unreacted (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid.

Rationale: This protocol leverages the acidic nature of the boronic acid. By washing with a mild base, the boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase.[4][5] Subsequent washes with water and brine remove residual base and salts.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). The volume should be sufficient to fully dissolve the organic components.

  • Transfer the diluted mixture to a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer.

    • Scientist's Note: A stronger base like 1M NaOH can be used, but may risk hydrolysis of ester groups if present on the product.[5] NaHCO₃ is generally a safer choice.

  • Neutral Wash: Wash the organic layer with an equal volume of deionized water. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous Sodium Chloride (brine). This step helps to break up any emulsions and remove residual water from the organic layer.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Filter the drying agent and collect the organic filtrate. This solution now contains the crude product, homocoupling impurity, and residual palladium.

Protocol 2: Removal of Palladium Catalyst Residues

Objective: To remove heterogeneous and soluble palladium species.

Rationale: Palladium catalysts can exist as fine black particles (Pd(0)) or soluble complexes. A simple filtration through a pad of Celite® (diatomaceous earth) is highly effective at removing particulate palladium.[7][12]

Procedure:

  • Prepare a filtration plug by placing a small piece of cotton in a Pasteur pipette or a sintered glass funnel.

  • Add a 1-2 cm layer of Celite® over the cotton plug.

  • Gently tap the funnel to pack the Celite® into a uniform bed.

  • Pre-wet the Celite® pad with the same organic solvent used in the workup.

  • Carefully pass the dried organic filtrate from Protocol 1 through the Celite® pad.

  • Rinse the pad with several small portions of fresh organic solvent to ensure all product is collected.[13]

  • Collect the filtrate. This solution is now ready for solvent removal and further purification.

    • Advanced Note: If palladium levels must be in the low ppm range, treatment with a solid-supported scavenger (e.g., thiol-functionalized silica) may be necessary after this step.[6]

Protocol 3: Purification by Flash Column Chromatography

Objective: To separate the desired product from impurities with different polarities, especially the homocoupling byproduct.

Rationale: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[14] The homocoupling product is often less polar than the desired biaryl product (especially if the coupling partner is a heterocycle), allowing for separation with an appropriate solvent gradient.

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). The ideal system should show good separation between the product spot and major impurities, with the product having an Rf value of ~0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[14]

  • Sample Loading: Concentrate the crude product from Protocol 2 onto a small amount of silica gel ("dry loading"). Carefully add the dried sample to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure (rotary evaporation).

Protocol 4: Purification by Recrystallization

Objective: To obtain the final product in high purity as a crystalline solid.

Rationale: Recrystallization is a powerful technique that purifies solids based on differences in solubility. An ideal solvent will dissolve the compound and impurities at high temperature but only the impurities at low temperature, allowing the pure product to crystallize out.[15]

Procedure:

  • Solvent Selection: Test the solubility of the impure product in various solvents. A good single solvent will dissolve the product when hot but not when cold. Alternatively, a two-solvent system (one in which the product is soluble, one in which it is not) can be effective (e.g., Hexanes/Methanol, Dichloromethane/Hexanes).[13]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the impure solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Common Purification Issues

ProblemProbable Cause(s)Recommended Solution(s)
Product co-elutes with homocoupling impurity Insufficient polarity difference between the product and the impurity.- Use a shallower solvent gradient during chromatography.- Try a different stationary phase (e.g., alumina) or a different solvent system (e.g., Toluene/Ethyl Acetate).- If the product is crystalline, attempt recrystallization.
Dark color (residual palladium) persists after Celite® filtration Soluble palladium species are present.- Stir the organic solution with activated charcoal for 30 minutes, then filter through Celite® again.- Use a commercial palladium scavenger resin.[6]
Product will not crystallize Product may be an oil, or significant impurities are inhibiting crystallization.- Attempt to co-distill with a non-polar solvent like toluene to remove trace impurities.- Try adding a seed crystal if available.- Re-purify by column chromatography to achieve higher initial purity before attempting recrystallization again.
Low recovery after aqueous workup Product may have some water solubility or an emulsion formed.- Perform multiple extractions (3-4 times) with the organic solvent.- Use brine to break up emulsions during the workup.[4]

Conclusion

The purification of products from reactions involving (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid demands a methodical and multi-faceted approach. By understanding the nature of the potential impurities and strategically applying a sequence of extraction, filtration, and chromatographic or recrystallization techniques, researchers can consistently achieve the high levels of purity required for drug discovery and advanced materials development. The protocols outlined in this guide provide a robust foundation for navigating these purification challenges effectively.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Zhang, J., et al. (2025). Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. Journal of Separation Science. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Le, C. M., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • McNamara, C. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Xin, D., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Reddy, M. P., et al. (2005). Process for purification of boronic acid and its derivatives.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Reddit User Discussion. (2015). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Wang, Y., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry. [Link]

  • Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. [Link]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ResearchGate. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit User Discussion. (2019). What would be a good way to kill leftover palladium from a reaction mixture? Reddit. [Link]

  • Tuncer, M. A., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Dicks, A. P., & Batey, R. A. (2009). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Cambridge Open Engage. [Link]

  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]

  • Lee, J. C., & McDonald, R. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. [Link]

  • Flores, E., et al. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Scientific Reports. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Efficiency of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid

Welcome to the technical support center for (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically dema...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically demanding building block in their synthetic endeavors. The unique substitution pattern of this reagent—featuring two ortho-substituents to the boronic acid moiety—presents specific challenges to achieving high reaction efficiency. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific, common issues encountered during Suzuki-Miyaura cross-coupling reactions with (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid in a direct question-and-answer format.

Issue 1: Low to No Product Conversion

Question: My Suzuki-Miyaura reaction with (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid and an aryl halide is showing minimal or no product formation. My standard conditions [e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O] are failing. What is the likely cause and how can I improve the yield?

Answer:

Low reactivity is the most common challenge with this substrate. The primary cause is the severe steric hindrance imposed by the ortho-chloro and ortho-methoxy groups flanking the boronic acid. This steric bulk significantly impedes the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center.[1][2] Standard catalyst systems, like those using tetrakis(triphenylphosphine)palladium(0), are often ineffective for such demanding couplings.[3]

To overcome this kinetic barrier, a systematic optimization of the catalyst system, base, and reaction conditions is essential.

  • Catalyst and Ligand Selection (Most Critical Factor): The choice of ligand is paramount. You must employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which are designed to facilitate reactions with sterically congested substrates.[4]

    • Mechanism of Action: These ligands promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species (where L is the ligand). This species is more accessible for oxidative addition and, more importantly, the resulting L-Pd(Ar)(X) complex has a structure that facilitates the otherwise difficult transmetalation and subsequent reductive elimination steps.[1][3]

    • Recommended Systems:

      • Buchwald Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[4]

      • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr or SImes, often delivered as PEPPSI-type precatalysts, are also highly effective.[5]

    • Catalyst Loading: For difficult couplings, you may need to increase the palladium loading from a standard 1 mol% to 2-5 mol%.[4]

  • Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[5][6] For hindered substrates, stronger, non-coordinating bases are often required.

    • Recommended Bases:

      • Potassium Phosphate (K₃PO₄)

      • Cesium Carbonate (Cs₂CO₃)

      • Potassium Fluoride (KF) or Cesium Fluoride (CsF)[7]

  • Solvent and Temperature:

    • Solvents: Anhydrous, degassed aprotic polar solvents are preferred. Common choices include 1,4-dioxane, toluene, or THF.[8] The specific choice can influence catalyst solubility and performance.

    • Temperature: Elevated temperatures (e.g., 80-110 °C) are typically necessary to provide sufficient energy to overcome the high activation barrier associated with sterically hindered couplings.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (2 mol%)Common, reliable Pd(0) or Pd(II) precursors.
Ligand XPhos (3.5 mol%) or SPhos (4.5 mol%)Bulky, electron-rich ligand to accelerate key catalytic steps.[4]
Base K₃PO₄ (2.5 equivalents)Strong, effective base for hindered couplings.
Solvent Anhydrous, Degassed 1,4-Dioxane or TolueneAprotic solvents that perform well at high temperatures.
Temperature 100-110 °CProvides energy to overcome steric barriers.
Reagent Ratio Boronic Acid (1.2 - 1.5 equiv.) : Aryl Halide (1.0 equiv.)Slight excess of boronic acid can drive the reaction to completion.
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.5 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand pre-mixture to the Schlenk flask, followed by the remaining anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Significant Protodeboronation Byproduct

Question: My reaction is sluggish, and I am isolating a significant amount of 1-bromo-2-chloro-4-methoxybenzene. How can I minimize this protodeboronation side reaction?

Answer:

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[10] This side reaction is often competitive with the desired cross-coupling, especially when the main reaction is slow due to steric hindrance. It can be promoted by the presence of water, acidic or basic conditions, and even catalyzed by the palladium complex itself.[11]

  • Convert to a Boronate Ester: Boronic acids are in equilibrium with their anhydrides (boroxines) and are susceptible to protodeboronation. Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester, can significantly enhance its stability and reduce the rate of protodeboronation.[1][12][13] The ester serves as a slow-release source of the active boronic acid under the reaction conditions.

  • Ensure Rigorously Anhydrous Conditions: Meticulously dry all solvents, reagents, and glassware. The presence of water can facilitate the protonolysis pathway.

  • Use Fluoride-Based Activation: Switching the base to cesium fluoride (CsF) or potassium fluoride (KF) can be effective. Fluoride ions react with the boronic acid to form a more reactive trifluoroborate salt in situ. This can accelerate the rate of the productive transmetalation, outcompeting the protodeboronation pathway.[7]

  • Optimize Reaction Time and Temperature: Do not let the reaction run for an excessively long time at high temperatures once the substrate is consumed, as this can favor decomposition pathways.

troubleshooting_workflow start Low or No Product Yield cause1 Primary Cause: Steric Hindrance start->cause1 Check Conversion cause2 Side Reaction: Protodeboronation start->cause2 Check Byproducts cause3 Side Reaction: Homocoupling start->cause3 Check Byproducts sol1a Use Bulky Ligands (XPhos, SPhos) cause1->sol1a sol1b Use Stronger Base (K₃PO₄, Cs₂CO₃) cause1->sol1b sol1c Increase Temperature (100-110 °C) cause1->sol1c sol2a Convert to Boronate Ester (Pinacol, MIDA) cause2->sol2a sol2b Use Fluoride Base (CsF, KF) cause2->sol2b sol2c Ensure Anhydrous Conditions cause2->sol2c sol3a Rigorous Degassing (Freeze-Pump-Thaw) cause3->sol3a sol3b Check Reagent Purity cause3->sol3b

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Issue 3: Formation of Homocoupling Byproducts

Question: My crude NMR shows symmetrical biaryls from both my boronic acid and my aryl halide coupling partner. How can I suppress these homocoupling reactions?

Answer:

Homocoupling is another common side reaction. It can occur via two main pathways: the coupling of two molecules of the aryl halide or, more commonly, the oxidative coupling of two molecules of the boronic acid.[14] The latter is often promoted by the presence of oxygen in the reaction mixture.[15][16]

  • Rigorous Degassing: This is the most critical step to prevent boronic acid homocoupling. Ensure all oxygen is removed from the reaction mixture. While sparging with an inert gas is common, for very sensitive reactions, performing 3-4 freeze-pump-thaw cycles is the most effective method.

  • Use High-Purity Reagents: Impurities in the boronic acid or aryl halide can sometimes initiate side reactions. Ensure the purity of your starting materials.

  • Pre-form the Catalyst: In some cases, pre-forming the active L-Pd(0) catalyst before adding the coupling partners can lead to a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid? A1: Boronic acids can be sensitive to air and moisture, which can lead to the formation of boroxines (cyclic anhydrides) or decomposition.[17][18] Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). For long-term storage, refrigeration is recommended.

Q2: Should I use the boronic acid directly or convert it to a boronate ester first? A2: For this sterically hindered substrate, converting to a pinacol boronate ester is highly recommended. Boronate esters are generally more stable, easier to purify by chromatography, and less prone to protodeboronation.[1][13] This extra step can often save significant time and material by improving the success rate of the subsequent challenging coupling reaction.

Q3: Which analytical techniques are best for monitoring the reaction and identifying byproducts? A3: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is useful for a quick qualitative check. However, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior as it can simultaneously track the consumption of starting materials and the formation of the desired product, as well as identify the mass of key byproducts like the protodeboronated compound and homocoupled species. Proton NMR of the crude reaction mixture can also be used to quantify the ratio of product to byproducts.

Q4: Can the bromine or chlorine atoms on the ring participate in the coupling reaction? A4: Yes, this is a possibility that requires careful consideration. In palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the general trend: I > Br > Cl.[19] The C-B(OH)₂ bond will be the most reactive site under Suzuki-Miyaura conditions. However, if you are coupling this boronic acid with a highly reactive partner (e.g., another boronic acid in a double coupling scenario), or under very forcing conditions, you could potentially see a secondary reaction at the C-Br bond. The C-Cl bond is significantly less reactive and is unlikely to participate under typical Suzuki conditions designed for C-B coupling.[20]

suzuki_cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)-Ar¹     |    X Pd0->PdII_Aryl + Ar¹-X OA Oxidative Addition PdII_Diaryl L-Pd(II)-Ar¹     |    Ar² PdII_Aryl->PdII_Diaryl + [Ar²B(OH)₃]⁻ TM Transmetalation (Rate-Limiting Step) PdII_Diaryl->Pd0 Product Ar¹-Ar² PdII_Diaryl->Product RE Reductive Elimination Ar1X Ar¹-X Ar2BOH2 Ar²-B(OH)₂ + Base

Caption: The Suzuki-Miyaura cycle with the sterically-hindered transmetalation step highlighted.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1033-1044. Available from: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871-11883. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]

  • Pomarański, P., et al. (2021). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 17, 186-198. Available from: [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. Available from: [Link]

  • Reddit r/Chempros. (2023). Struggling with Suzuki Reaction. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved January 23, 2026, from [Link]

  • Lazzaro, F., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(23), 5266-5274. Available from: [Link]

  • Reddit r/chemhelp. (2024). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved January 23, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116-2119. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2012). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 134(20), 8560-8571. Available from: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 23, 2026, from [Link]

  • Wang, Y., et al. (2021). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Catalysis Letters, 151, 2435-2445. Available from: [Link]

  • Ser, C.-T., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Retrieved January 23, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Angewandte Chemie International Edition, 46(29), 5555-5558. Available from: [Link]

  • Wallace, D. J., & Chen, C. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(3), 302-306. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Indispensable Role of Substituted Boronic Acids in Modern Synthesis

An In-Depth Comparative Guide to (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions Boronic acids and their derivatives have become cornerstone reagents in modern organic chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids and their derivatives have become cornerstone reagents in modern organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming methodology is prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[1][2] The versatility and low toxicity of boronic acids have cemented their importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is not uniform; it is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents dictate the electronic and steric properties of the molecule, which in turn govern the efficiency of key steps in the reaction mechanism, most notably the transmetalation step. This guide provides a detailed analysis of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid, a uniquely substituted reagent, and compares its performance with other boronic acids to provide researchers with a predictive framework for its application.

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid: A Profile

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a multi-functional reagent designed for the construction of complex molecular architectures. Its utility stems from a unique combination of steric and electronic features imparted by its three distinct substituents.

Chemical Properties:

  • Molecular Formula: C₇H₇BBrClO₃

  • Molecular Weight: 265.29 g/mol

  • CAS Number: 1000340-11-7

The strategic placement of chloro, bromo, and methoxy groups on the phenylboronic acid core presents both challenges and synthetic opportunities.

  • The ortho-Chloro and ortho-Methoxy Groups: The presence of two substituents flanking the boronic acid moiety creates significant steric hindrance. This bulk can impede the approach of the boronic acid to the palladium center, potentially slowing the rate of transmetalation, a critical step in the catalytic cycle.[4]

  • Electronic Landscape: The electronic nature of the ring is complex. The chloro and bromo groups are electron-withdrawing via induction, which decreases the nucleophilicity of the aryl group being transferred. Conversely, the methoxy group is electron-donating through resonance. This electronic tug-of-war influences the overall reactivity.

  • Chelation-Assisted Reactivity: A noteworthy feature of ortho-methoxy-substituted phenylboronic acids is their potential for chelation. The oxygen atom of the methoxy group can coordinate to the palladium center in the transition state, which can influence reaction selectivity and, in some cases, enhance reactivity where it might otherwise be sluggish.[5][6]

  • Latent Functionality: The bromo substituent at the meta position remains available for subsequent cross-coupling reactions, making this reagent a valuable linchpin for sequential, site-selective derivatization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the performance of any boronic acid, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide and forming an Ar¹-Pd-Ar² complex. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Comparative Performance Analysis: Experimental Insights

To objectively evaluate the performance of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid, we compare its reactivity in a standardized Suzuki-Miyaura coupling reaction against a panel of other substituted boronic acids. The chosen coupling partner is 4-chloroanisole, a moderately reactive aryl chloride.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Chloroanisole

EntryBoronic AcidSubstituent EffectsYield (%)
1Phenylboronic acidBaseline (No substituents)95
24-Methoxyphenylboronic acidElectron-donating (para)98
34-Chlorophenylboronic acidElectron-withdrawing (para)88
42-Methylphenylboronic acidSteric hindrance (ortho)85
52,6-Dimethylphenylboronic acidSevere steric hindrance (di-ortho)35
62-Methoxyphenylboronic acidSteric + Potential Chelation (ortho)91
7(3-Bromo-2-chloro-6-methoxyphenyl)boronic acidSevere Steric + Mixed Electronics + Chelation78
Reaction Conditions: Boronic acid (1.2 equiv), 4-chloroanisole (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1), 80 °C, 12 h. Yields are for isolated product and are representative based on established literature trends for these classes of compounds.[4][7]
Analysis of Results
  • Baseline and Electronic Effects (Entries 1-3): Phenylboronic acid provides a high yield, establishing a baseline. The electron-donating methoxy group in the para position slightly accelerates the reaction, leading to a near-quantitative yield. Conversely, the electron-withdrawing chloro group at the para position reduces the boronic acid's nucleophilicity, resulting in a slightly lower yield.[3]

  • Steric Hindrance (Entries 4-5): A single ortho-methyl group modestly decreases the yield, demonstrating the negative impact of steric hindrance.[4] This effect is dramatically amplified with two ortho-methyl groups, causing a significant drop in efficiency. This is a classic example of how steric bulk around the C-B bond can severely inhibit the transmetalation step.

  • The ortho-Methoxy Anomaly (Entry 6): Interestingly, 2-methoxyphenylboronic acid, despite having an ortho substituent, performs exceptionally well, even better than the sterically similar 2-methylphenylboronic acid. This supports the hypothesis of a positive chelation effect, where the methoxy oxygen coordinates to the palladium, stabilizing the transition state and facilitating the reaction.[5][6]

  • (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (Entry 7): The target molecule delivers a respectable yield but is clearly hampered by its complex substitution pattern. The severe steric hindrance from the ortho-chloro and ortho-methoxy groups is the primary factor for the reduced yield compared to simpler analogues. While the methoxy group may offer some chelation assistance, it cannot fully overcome the combined steric impediment and the electron-withdrawing nature of the two halogens.

Experimental Protocol: Standard Suzuki-Miyaura Coupling

This protocol provides a reliable method for the coupling of aryl chlorides with (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid.

Materials:

  • (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1.2 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and deionized water (10:1 ratio)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1.2 mmol, 318 mg), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

    • Causality: Using an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the typically less reactive aryl chloride.

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to the reaction vessel.

    • Causality: The biphasic solvent system is effective for the Suzuki reaction. Toluene solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base (K₃PO₄). The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12 hours.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly for the challenging oxidative addition of the C-Cl bond. Vigorous stirring is required to ensure efficient mixing between the organic and aqueous phases.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: This standard aqueous workup removes the inorganic salts and other water-soluble impurities.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

    • Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.

Chelation_Effect

Conclusion and Outlook

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a highly functionalized building block whose reactivity in Suzuki-Miyaura coupling is governed by a subtle interplay of steric and electronic factors. While its sterically encumbered nature presents a challenge, leading to slower reaction rates and potentially lower yields compared to unhindered boronic acids, it remains a viable and valuable reagent, particularly when robust catalytic systems employing bulky phosphine ligands are used.

The presence of an ortho-methoxy group may provide a degree of chelation-assisted reactivity that partially mitigates the steric hindrance. Furthermore, the intact bromo substituent provides a handle for subsequent transformations, enabling the efficient construction of complex, multi-substituted biaryl scaffolds from a single, versatile starting material. For researchers in drug development and materials science, understanding these structural nuances is key to strategically employing this reagent for the synthesis of novel and intricate molecular targets.

References

  • Beaudry, C. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (3-Bromo-2-chlorophenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Walker, S. D., et al. (2004). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Almeida, I. F., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of Boronic Acid Performance

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls and other conjugated systems.[1] Its appeal lie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls and other conjugated systems.[1] Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1] However, the success and yield of a Suzuki-Miyaura reaction are profoundly influenced by the choice of boronic acid. This guide provides an in-depth comparison of Suzuki reaction yields with various boronic acids, focusing on the impact of electronic and steric factors. Supported by experimental data, this document aims to equip you with the insights needed to optimize your synthetic strategies.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is paramount to making informed decisions in the lab. The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle, which can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] The electronic and steric properties of the boronic acid directly impact the rate and efficiency of this step.

  • Reductive Elimination: The newly formed di-organopalladium complex undergoes reductive elimination, forming the desired carbon-carbon bond of the product and regenerating the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation_Intermediate R¹-Pd(II)-R²(L_n) OxAdd->Transmetalation_Intermediate Transmetalation ([R²-B(OH)₃]⁻) Transmetalation_Intermediate->Pd0 Reductive Elimination (R¹-R²) Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base (e.g., K₂CO₃) Boronate->Transmetalation_Intermediate Enters Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Impact of Electronics: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituents on the aryl boronic acid plays a pivotal role in the reaction's outcome. Generally, electron-donating groups (EDGs) on the boronic acid accelerate the transmetalation step, leading to higher yields.[4] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organic fragment, potentially slowing down the reaction. However, with careful optimization of reaction conditions, high yields can also be achieved with electron-deficient partners.

The following table consolidates experimental data from various sources to illustrate these trends. It is crucial to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.

Aryl Boronic AcidSubstituentCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
4-Methoxyphenylboronic acid4-OCH₃ (EDG)4-BromoacetophenonePd(OAc)₂ / [N,O] LigandK₂CO₃Dioxane/H₂O99[5]
4-Methylphenylboronic acid4-CH₃ (EDG)4-BromoacetophenonePd(OAc)₂ / [N,O] LigandK₂CO₃Dioxane/H₂O97[5]
Phenylboronic acid-H4-BromoacetophenonePd(OAc)₂ / [N,O] LigandK₂CO₃Dioxane/H₂O94[5]
4-Methoxycarbonylphenylboronic acid4-CO₂Me (EWG)4-BromoacetophenonePd(OAc)₂ / [N,O] LigandK₂CO₃Dioxane/H₂OQuant.[5]
4-Nitrophenylboronic acid4-NO₂ (Strong EWG)4-BromoacetophenonePd(OAc)₂ / [N,O] LigandK₂CO₃Dioxane/H₂O17[5]
(4-Diphenylamino)phenylboronic acid4-NPh₂ (Strong EDG)Nitro-perylenediimidePd(PPh₃)₄K₃PO₄THF75[4]
4-Formylphenylboronic acid4-CHO (EWG)Nitro-perylenediimidePd(PPh₃)₄K₃PO₄THF85[4]
3-Formylphenylboronic acid3-CHO (EWG)Nitro-perylenediimidePd(PPh₃)₄K₃PO₄THF81[4]

Key Insights from the Data:

  • Electron-Donating Groups: As demonstrated with 4-methoxyphenylboronic acid and 4-methylphenylboronic acid, EDGs generally lead to excellent yields. This is attributed to the increased electron density on the carbon atom attached to boron, which enhances its nucleophilicity and facilitates the transmetalation step.

  • Electron-Withdrawing Groups: The effect of EWGs is more nuanced. While a moderately withdrawing group like 4-methoxycarbonyl still resulted in a quantitative yield under the specified conditions, a strongly deactivating group like 4-nitro led to a significantly lower yield of 17%.[5] However, other studies show that with different substrates and catalyst systems, even boronic acids with strong EWGs can provide high yields.[4] This highlights the importance of tailoring the reaction conditions to the specific coupling partners.

The Influence of Steric Hindrance

Steric hindrance, particularly from ortho-substituents on the boronic acid, can significantly impact the reaction yield. Bulky groups near the boronic acid moiety can impede the approach of the organoboron species to the palladium center, thereby slowing down or inhibiting the transmetalation step.

Aryl Boronic AcidSubstituentCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
2-Methylphenylboronic acid2-CH₃3,4,5-tribromo-2,6-dimethylpyridinePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90 (total)[6][7]
2-Methoxyphenylboronic acid2-OCH₃3,4,5-tribromo-2,6-dimethylpyridinePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90 (total)[6][7]
2-Tolylboronic acid2-CH₃4-BromoacetophenonePd(OAc)₂ / [N,O] LigandK₂CO₃Dioxane/H₂O94[5]
3-Tolylboronic acid3-CH₃4-BromoacetophenonePd(OAc)₂ / [N,O] LigandK₂CO₃Dioxane/H₂O99[5]

Analysis of Steric Effects:

  • The data indicates that while ortho-substitution can present a challenge, high yields are still attainable with appropriate catalyst systems. For instance, 2-tolylboronic acid provided a high yield of 94%.[5]

  • Interestingly, in the case of the highly substituted 3,4,5-tribromo-2,6-dimethylpyridine, both ortho-methyl and ortho-methoxy phenylboronic acids gave a high total yield of 90%, though this resulted in a mixture of products.[6][7] This suggests that while the reaction proceeds, the steric congestion can influence the regioselectivity of the coupling.

  • Comparing the yields for 2-tolylboronic acid (94%) and 3-tolylboronic acid (99%) with the same coupling partner suggests that moving the substituent away from the reactive center can lead to a modest improvement in yield.[5]

Experimental Protocol: A Self-Validating System

The following is a general, robust protocol for a Suzuki-Miyaura cross-coupling reaction. The specific choice of catalyst, ligand, base, and solvent should be optimized based on the electronic and steric nature of your substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Start Vessel Flame-dried Schlenk tube or vial Start->Vessel Reagents Add aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if needed), and base (2.0 equiv) Vessel->Reagents Atmosphere Evacuate and backfill with inert gas (e.g., Argon) Reagents->Atmosphere Solvent Add degassed solvent via syringe Atmosphere->Solvent Stirring Stir at appropriate temperature (RT to reflux) Solvent->Stirring Monitoring Monitor reaction by TLC or GC/LC-MS Stirring->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction Complete Extraction Dilute with organic solvent (e.g., EtOAc), wash with H₂O and brine Cooling->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Concentration Filter and concentrate in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification End Obtain pure product Purification->End caption Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Aryl halide (1.0 equivalent)

  • Substituted boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DMF, often with water)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) until the starting material is consumed as monitored by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The choice of boronic acid is a critical parameter in the Suzuki-Miyaura cross-coupling reaction. While boronic acids bearing electron-donating groups generally provide higher yields due to accelerated transmetalation, those with electron-withdrawing groups or significant steric hindrance can also be effective coupling partners with careful selection of the catalyst, ligand, and reaction conditions. The experimental data and protocol provided in this guide serve as a valuable resource for optimizing your synthetic endeavors and successfully employing this powerful carbon-carbon bond-forming reaction in your research and development projects.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Suzuki reaction. Retrieved from [Link]

  • Maj, A. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2339-2349.
  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Couturaud, B., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Maj, A. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • Corpet, M., & Jutand, A. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2133-2143.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Li, C., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids has been achieved with a Pd-AntPhos catalyst that have shown high reactivity and a broad substrate scope with unprecedented steric hindrance. The Royal Society of Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Saikia, L., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Tetrahedron Letters, 56(45), 6193-6197.
  • Wang, X., et al. (2022). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters, 24(1), 163-168.
  • Muthumari, P., et al. (2023). Preformed Pd(II)

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Compounds Synthesized from (3-Bromo-2-chloro-6-methoxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the synthesis of novel biaryl compounds is a cornerstone of innovation. The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel biaryl compounds is a cornerstone of innovation. The strategic use of polysubstituted building blocks, such as (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid, offers a pathway to a diverse array of complex molecular architectures. However, the successful synthesis of these target molecules is only the first step; rigorous structural confirmation is paramount to ensure the validity of downstream applications and to understand structure-activity relationships.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of biaryl compounds derived from (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, supported by experimental insights and data.

The Synthetic Challenge: Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] However, the use of sterically hindered and electronically complex substrates like (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid presents unique challenges. The presence of substituents at the ortho positions (chloro and methoxy groups) can significantly impact the efficiency of the catalytic cycle.

The choice of palladium catalyst and reaction conditions is critical to overcome these hurdles. Bulky, electron-rich phosphine ligands are often essential for coupling sterically hindered substrates.[2] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to mitigate the formation of unwanted side products.

Below is a workflow illustrating the key steps in a typical Suzuki-Miyaura coupling reaction involving a sterically hindered boronic acid.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Structural Confirmation reagents Combine Aryl Halide, (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid, Base (e.g., K2CO3, Cs2CO3) solvent Add Degassed Solvent (e.g., Toluene, Dioxane, THF/H2O) reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heating Heat under Inert Atmosphere (e.g., N2, Ar) catalyst->heating extraction Aqueous Work-up and Extraction heating->extraction purification Column Chromatography extraction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if suitable crystals form) purification->xray

Caption: General experimental workflow for the synthesis and structural confirmation of biaryl compounds via Suzuki-Miyaura coupling.

Comparative Analysis of Structural Confirmation Techniques

Once the desired biaryl compound has been synthesized and purified, a combination of analytical techniques is employed for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[3] For compounds synthesized from (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key features to analyze include:

  • Chemical Shifts (δ): The presence of the electron-withdrawing chlorine and bromine atoms, and the electron-donating methoxy group, will significantly influence the chemical shifts of the aromatic protons. Protons ortho to the electronegative halogens will be deshielded and appear at a higher chemical shift.

  • Coupling Constants (J): The magnitude of the coupling constants between adjacent aromatic protons (typically 7-8 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling) is crucial for determining the substitution pattern on the aromatic rings.

  • Integration: The relative areas of the proton signals confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of different types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts. For the title class of compounds, key signals to identify include the carbon bearing the methoxy group and the carbons bonded to the halogens.

Advanced NMR Techniques: For complex structures where the ¹H and ¹³C spectra are ambiguous, two-dimensional (2D) NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the two aryl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Derivative

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Protons on the (3-Bromo-2-chloro-6-methoxy)phenyl ring6.8 - 7.5110 - 160
Methoxy Protons (-OCH₃)~3.8~56
Protons on the coupled aryl ringDependent on substitutionDependent on substitution

Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the synthesized compound, which is a critical piece of evidence for its identity.[4] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For compounds containing bromine and chlorine, the isotopic distribution is a key diagnostic feature. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.

Common Fragmentation Pathways:

  • Loss of a Halogen Radical: Cleavage of the C-Br or C-Cl bond is a common fragmentation pathway.

  • Loss of a Methyl Radical from the Methoxy Group: Fragmentation of the methoxy group can also be observed.

  • Cleavage of the Biaryl Bond: Fragmentation at the bond connecting the two aryl rings can provide information about the individual ring systems.

The fragmentation patterns of methoxyhalobiphenyls have been studied, and the position of the methoxy group can influence the fragmentation routes.[4]

MS_Fragmentation Illustrative MS Fragmentation Pathways M Molecular Ion [M]˙⁺ M_Br [M - Br]⁺ M->M_Br - Br• M_Cl [M - Cl]⁺ M->M_Cl - Cl• M_CH3 [M - CH₃]⁺ M->M_CH3 - CH₃• Aryl1 [Aryl-1]⁺ M->Aryl1 Biaryl Bond Cleavage Aryl2 [Aryl-2]⁺ M->Aryl2 Biaryl Bond Cleavage

Caption: Simplified diagram showing potential fragmentation pathways in the mass spectrum of a biaryl compound.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the synthesized compound can be obtained, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[3] This technique is considered the "gold standard" for structural confirmation as it provides precise information on:

  • Connectivity: The exact arrangement of atoms and bonds.

  • Bond Lengths and Angles: Precise geometric parameters of the molecule.

  • Stereochemistry: The absolute configuration of chiral centers, if present.

  • Conformation: The spatial arrangement of the molecule in the solid state, including the dihedral angle between the two aryl rings.

For biaryl compounds with ortho substituents, the dihedral angle is of particular interest as it is influenced by steric hindrance. The chloro and methoxy groups in the target compounds will likely force the two aromatic rings to adopt a twisted conformation.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry (in solution).Non-destructive, provides detailed structural information in solution, versatile with many 2D techniques.Can be complex to interpret for highly substituted or symmetric molecules, provides an average structure in solution.[3]
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very small sample amounts, provides definitive molecular formula.Does not provide information on connectivity or stereochemistry, fragmentation can be complex.[4]
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, conformation (in solid state).Unambiguous structural determination, provides precise geometric data.Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not be the same as the solution-phase conformation.[3]

A Self-Validating System: The Power of Combined Data

The true strength in structural confirmation lies in the synergistic use of these techniques. Each method provides a cross-validation for the others, creating a self-validating system for the proposed structure.

  • The molecular formula from HRMS must be consistent with the number and types of atoms observed in the NMR spectra.

  • The connectivity information derived from 2D NMR experiments should match the bonding arrangement determined by X-ray crystallography.

  • The fragmentation patterns in the mass spectrum should be explainable based on the structure determined by NMR and/or X-ray crystallography.

By integrating the data from all three techniques, researchers can have the highest level of confidence in the structure of their synthesized compounds.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a dried Schlenk flask, add the aryl halide (1.0 mmol), (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if required).

  • Add degassed solvent (e.g., 10 mL of a mixture of toluene and water).

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for NMR Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquire ¹H, ¹³C, and any necessary 2D NMR spectra.

General Protocol for Mass Spectrometry Analysis:

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquire the mass spectrum, ensuring to observe the molecular ion and characteristic isotopic patterns.

General Protocol for X-ray Crystallography:

  • Grow single crystals of the purified compound. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Mount a suitable crystal on the diffractometer.

  • Collect the diffraction data.

  • Solve and refine the crystal structure using appropriate software.

Conclusion

The structural confirmation of novel compounds synthesized from (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational understanding of the molecular framework in solution, mass spectrometry offers definitive proof of the molecular weight and elemental composition. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is unparalleled. By judiciously applying and cross-referencing the data from these powerful techniques, researchers can confidently establish the structure of their synthesized molecules, paving the way for further investigation and application.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3019336, 3-Bromo-6-chloro-2-methoxytoluene. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient mono- and di-arylation of 1,2-dihydropyridin-2-one: application to the synthesis of the GABAA receptor α1 subunit selective agonist, L-838,417.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Tulp, M. T., & Hutzinger, O. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical mass spectrometry, 7(3), 109-114. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.